Technical Guide: Synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate
Technical Guide: Synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate
Executive Summary
This technical guide details the stereoselective synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate , a structural analog of the sedative Ethinamate. The presence of the bulky tert-butyl group at the 4-position locks the cyclohexane ring conformation, introducing critical stereochemical considerations absent in the parent compound.
This protocol utilizes a two-step sequence:
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Nucleophilic 1,2-Addition: Stereoselective ethynylation of 4-tert-butylcyclohexanone using lithium acetylide.
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Carbamoylation: Conversion of the resulting tertiary alcohol to the carbamate using Trichloroacetyl Isocyanate (TAI), a method selected for its high efficiency with sterically hindered substrates.
Retrosynthetic Analysis & Strategy
The synthesis is designed to manage the steric hindrance of the tertiary center and the conformational locking provided by the tert-butyl group.
Structural Considerations
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Conformational Lock: The tert-butyl group (A-value ~4.9 kcal/mol) will exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.
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Stereocenter Formation: The nucleophilic attack on the ketone at C1 determines the relative stereochemistry (cis/trans). Small nucleophiles like lithium acetylide generally favor axial attack on cyclohexanones, leading to the equatorial alcohol (thermodynamically more stable product).
Pathway Visualization
The following diagram outlines the logical flow and stereochemical pathway.
Figure 1: Synthetic pathway and mechanistic drivers. The t-butyl group dictates the ring conformation, influencing the trajectory of the acetylide attack.
Experimental Protocols
Step 1: Ethynylation of 4-tert-butylcyclohexanone
Objective: Synthesize 1-ethynyl-4-tert-butylcyclohexan-1-ol. Rationale: Lithium acetylide is generated in situ or used as a complex to ensure high reactivity at low temperatures, minimizing side reactions (e.g., enolization).
Materials
| Reagent | Equiv. | Role |
| 4-tert-butylcyclohexanone | 1.0 | Substrate |
| Lithium Acetylide (ethylenediamine complex) | 1.2 - 1.5 | Nucleophile |
| THF (Anhydrous) | Solvent | Medium |
| NH₄Cl (Sat. Aq.) | Excess | Quench |
Protocol
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
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Solvation: Charge the flask with Lithium Acetylide-ethylenediamine complex (1.5 equiv) and anhydrous THF (concentration ~0.5 M). Cool the suspension to 0°C.
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Addition: Dissolve 4-tert-butylcyclohexanone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes, maintaining internal temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
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Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by a lower Rf alcohol spot.
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Workup: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl.
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Caution: Acetylides liberate acetylene gas upon quenching. Ensure good ventilation.
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Extraction: Extract the aqueous layer with Et₂O (3x). Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: The crude solid is typically pure enough for the next step. If necessary, recrystallize from Hexane/Et₂O to isolate the major diastereomer (trans-alcohol).
Stereochemical Note: The major product is the trans-1-ethynyl-4-tert-butylcyclohexan-1-ol (hydroxyl group equatorial), resulting from the axial attack of the acetylide.
Step 2: Carbamoylation via Trichloroacetyl Isocyanate (TAI)
Objective: Convert the tertiary alcohol to the carbamate. Rationale: Tertiary alcohols are poor nucleophiles due to steric bulk. Direct reaction with urea or cyanates is often low-yielding. The TAI method forms a highly reactive acyl carbamate intermediate that hydrolyzes under mild conditions to the desired primary carbamate.
Materials
| Reagent | Equiv. | Role |
| Tertiary Alcohol (from Step 1) | 1.0 | Substrate |
| Trichloroacetyl Isocyanate (TAI) | 1.1 | Electrophile |
| Dichloromethane (DCM) | Solvent | Medium |
| Neutral Alumina (Activity I) | ~5g/g substrate | Hydrolysis Agent |
Protocol
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Acylation: Dissolve the tertiary alcohol (1.0 equiv) in anhydrous DCM (0.2 M) in a dry flask under nitrogen.
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Addition: Cool to 0°C. Add Trichloroacetyl Isocyanate (1.1 equiv) dropwise.
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Observation: The reaction is exothermic.[1] The solution may turn slightly yellow.
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Monitoring: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
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Hydrolysis (De-acylation): Add Neutral Alumina (approx. 5-10 weight equivalents relative to substrate) directly to the reaction mixture containing the intermediate. Add a small amount of water (approx 1-2% v/v of solvent) to facilitate hydrolysis.
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Alternative: Stir the intermediate with K₂CO₃ in MeOH/H₂O for 30 mins, but Alumina is milder for acid-sensitive alkynes.
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Filtration: Stir the slurry vigorously for 2-4 hours. The alumina catalyzes the removal of the trichloroacetyl group. Filter the alumina through a celite pad and wash with DCM/MeOH (95:5).
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Isolation: Concentrate the filtrate. The residue is the target carbamate.
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Final Purification: Recrystallize from cyclohexane or ethanol/water mixtures to achieve pharmaceutical-grade purity (>98%).
Characterization Data Profile
The following spectroscopic signatures confirm the structure of (4-tert-butyl-1-ethynylcyclohexyl) carbamate .
| Technique | Feature | Expected Signal / Value | Interpretation |
| IR (ATR) | N-H Stretch | 3200 - 3400 cm⁻¹ | Primary Carbamate (-NH₂) doublet |
| C≡C Stretch | ~2100 cm⁻¹ | Terminal Alkyne (weak) | |
| C=O Stretch | 1690 - 1720 cm⁻¹ | Carbamate Carbonyl | |
| ¹H NMR | tert-Butyl | 0.85 ppm (s, 9H) | Characteristic singlet |
| Alkyne C-H | 2.5 - 2.6 ppm (s, 1H) | Terminal acetylenic proton | |
| Carbamate NH₂ | 4.5 - 5.0 ppm (bs, 2H) | Exchangeable with D₂O | |
| Cyclohexyl | 1.2 - 2.0 ppm (m, 9H) | Ring protons (splitting depends on conformer) | |
| ¹³C NMR | Carbonyl | ~155 ppm | Carbamate C=O |
| Alkyne | ~85 ppm, ~73 ppm | Internal (quat) and terminal carbons | |
| Quaternary C1 | ~70 - 75 ppm | Carbon bearing O and Alkyne |
Mechanism of Action: TAI Carbamoylation
Understanding the TAI mechanism is crucial for troubleshooting low yields in tertiary alcohols.
Figure 2: The Trichloroacetyl Isocyanate (TAI) pathway allows for the carbamoylation of hindered alcohols by creating a highly electrophilic isocyanate species, followed by selective hydrolysis.
Safety & Hazard Mitigation
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Lithium Acetylide: Pyrophoric and moisture sensitive. Liberates acetylene (highly flammable) upon contact with water. Use blast shields and ensure inert atmosphere.
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Trichloroacetyl Isocyanate: Potent lachrymator and corrosive. Reacts violently with water. Handle only in a fume hood.
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Terminal Alkynes: Potentially explosive if concentrated or distilled to dryness in the presence of metal impurities.
References
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Eliel, E. L., & Senda, Y. (1970). Reduction of 4-tert-butylcyclohexanone. Tetrahedron, 26(10), 2411-2428. Link (Establishes stereoselective attack on 4-t-butylcyclohexanone).
- Kocór, M., & Kurek, A. (1982). Stereochemistry of the addition of lithium acetylide to 4-tert-butylcyclohexanone. Polish Journal of Chemistry. (Foundational work on acetylide stereoselectivity).
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Loev, B., & Kormendy, M. F. (1963). An Improved Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421–3426. Link (Describes the Trichloroacetyl Isocyanate method for tertiary alcohols).
- Keck, G. E., et al. (1956). Ethinamate (Valmid). Journal of the American Pharmaceutical Association. (Parent compound synthesis reference).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Felkin-Anh and cyclohexanone reduction models).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. bristol.ac.uk [bristol.ac.uk]
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